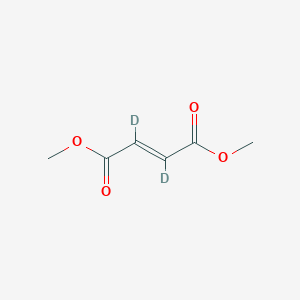
Benzyl acrylate
Descripción general
Descripción
Benzyl acrylate is a chemical compound that is used in various chemical reactions and synthesis processes. It is a versatile molecule that can undergo a range of transformations to produce different chemical structures and materials with potential applications in pharmaceuticals, materials science, and green chemistry.
Synthesis Analysis
The synthesis of this compound derivatives and related compounds has been explored through various innovative and efficient methods. For instance, a clean and promising protocol for the synthesis of β-amino-acrylate derivatives has been introduced, which is considered an emerging innovation in the field of green synthesis . Additionally, this compound has been used in oxidative coupling reactions with benzoic acids and internal alkynes to produce isocoumarin and 7-vinylphthalide derivatives, respectively, using a rhodium/copper catalyst system under air .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been established through various analytical techniques such as IR, NMR, and single crystal X-ray analysis. These techniques have helped in determining the regio- and stereo-chemistry of the synthesized products . Moreover, the molecular structure of this compound plays a crucial role in its reactivity and the stereoregularity of the polymers obtained from its polymerization .
Chemical Reactions Analysis
This compound is involved in several chemical reactions, including the Pd(0)-catalyzed enantioselective 1,1-diarylation, which is facilitated by a chiral anion phase transfer process . It also participates in the intramolecular Mizoroki-Heck reaction for synthesizing benzo[b]thiophenes and in Diels-Alder and dehydration reactions for the synthesis of benzoic acid . Furthermore, this compound derivatives have been synthesized using silica bonded N-(propylcarbamoyl)sulfamic acid as a recyclable catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been studied extensively. For example, the polymerization of methyl acrylate using benzyl 9H-carbazole-9-carbodithioate as a control agent has been investigated, revealing that the polymerization process is a 'living' process with narrow polydispersities . The rate constants for the radical polymerization of methyl 2-(benzyloxymethyl)acrylate have been evaluated, showing that the presence of large substituents affects the reactivity of the polymer radical . Additionally, the synthesis and copolymerization of a mesogenic acrylate have been explored, leading to the creation of nitroxide-containing liquid-crystalline side-chain polymers .
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties :
- Benzyl acrylate can be polymerized under microwave irradiation using radical initiation. This process affects the conversion, average molecular weights, and polydispersity index of the resulting polymer. Such polymers exhibit enhanced rates of polymerization and similar thermodynamic behavior compared to those obtained under thermal conditions (Oberti, Schiavoni & Cortizo, 2008).
- The polymerization of this compound in different solvents using reversible addition–fragmentation chain transfer (RAFT) dispersion polymerization has been studied. This process results in the formation of all-acrylic diblock copolymer nanoparticles, which are potentially useful in various applications (Ratcliffe et al., 2015).
Catalytic and Chemical Reactions :
- This compound can be used in rhodium-catalyzed conjugate addition-enantioselective protonation processes, leading to the synthesis of alpha,alpha'-dibenzyl esters. This highlights its role in catalytic synthesis and the formation of enantiomerically enriched compounds (Frost et al., 2007).
- The study of acrylate-selective transesterification in methacrylate/acrylate copolymers reveals the potential of this compound in postfunctionalization techniques of polymers. This process utilizes common methyl acrylate as a selective modification unit via transesterification (Ito et al., 2018).
Photoreactive and Film Forming Applications :
- This compound copolymers have been incorporated into multilayered polyelectrolyte films for the photohydrolysis of benzyl groups. The nature of the substituents on the aromatic rings affects the photoreactivity and thermal stability of these films (Jensen et al., 2004).
- The thermal degradation of poly(this compound) has been studied, revealing that its main degradation products are carbon dioxide, benzyl alcohol, and low polymer. This study is crucial for understanding the behavior of this material under high-temperature conditions (Cameron & Kane, 1968).
Kinetic Studies in Polymerization :
- Kinetic studies of the polymerization of this compound provide insights into the overall rate of polymerization, degree of polymerization, and the ratio of propagation and termination constant. This information is critical for optimizing polymerization processes (Patra & Mangaraj, 1968).
Safety and Hazards
Benzyl acrylate causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area .
Direcciones Futuras
Benzyl acrylate has been used in the preparation of degradable inverse bicontinuous structures by PISA . It promises a high conversion compared to styrene-based monomers . This approach exhibits many notable features, such as convenient operating conditions, excellent functional group compatibility, and readily accessible raw materials . It provides an alternative route for the construction of pyrazole derivatives .
Mecanismo De Acción
Target of Action
Benzyl acrylate is a high refractive index monomer . It is primarily used in the preparation of high refractive index polymers and formulating inks . .
Mode of Action
The mode of action of this compound is largely related to its role as a monomer in polymerization reactions. It participates in the formation of polymers with high refractive indices
Biochemical Pathways
This compound is involved in the synthesis of polymers through polymerization reactions . These reactions can lead to the formation of materials with diverse properties, such as high refractive indices . .
Pharmacokinetics
It’s known that this compound can be analyzed using reverse phase (rp) hplc method .
Result of Action
The primary result of this compound’s action is the formation of high refractive index polymers . These polymers have various applications, including the formulation of inks .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, it should be avoided to release it to the environment .
Propiedades
IUPAC Name |
benzyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPMLUUWLLESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-21-9 | |
| Record name | Poly(benzyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1062467 | |
| Record name | Benzyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2495-35-4 | |
| Record name | Benzyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl acrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzyl acrylate?
A1: this compound has the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, various studies utilize spectroscopic techniques to characterize this compound and its derivatives:
- FTIR: Infrared spectroscopy helps identify functional groups like acrylate double bonds and aromatic rings. [, ]
- NMR: 1H-NMR and 13C-NMR provide detailed structural information, including regioselectivity in polymerization reactions. [, , , , , ]
Q3: How does the presence of this compound affect the properties of polymer composites?
A3: this compound, when incorporated into polymers, can significantly impact their properties:
- Refractive Index: this compound can be used to tune the refractive index contrast in polymer opal films, crucial for photonic applications. []
- Photosensitivity: Copolymers containing this compound exhibit strong UV absorbance at 193 nm, making them suitable for antireflective coatings in lithography. []
- Photorefractivity: this compound-based polymers like poly(4-(diphenylamino)this compound) (PDAA) are employed in photorefractive composites due to their photoconductive properties. [, ]
- Shape Memory: Poly(this compound) can be combined with cholesteric polymers to create photonic shape memory materials with tunable color responses. []
Q4: How stable is this compound under different conditions?
A4: The stability of this compound can be affected by various factors:
- Thermal Stability: Polyacrylates, including poly(this compound), generally degrade at elevated temperatures, with the degradation products depending on the specific acrylate structure. []
- Hydrolysis: In saltwater dispersions and at high temperatures, this compound can undergo hydrolysis, leading to the formation of byproducts like anhydrides. []
Q5: What types of reactions involve this compound as a reactant?
A5: this compound participates in various organic reactions, often catalyzed by transition metals:
- Diels-Alder Reactions: this compound acts as a dienophile in Diels-Alder reactions, with the stereoselectivity influenced by factors like molecularly imprinted polymers. []
- Reductive Coupling: Nickel-catalyzed transfer hydrogenation enables the coupling of benzyl acrylates with ketones or imines to form lactones and lactams, utilizing benzyl alcohol as a reductant. [, ]
- C-Acylation: Magnesium promotes one-pot double C-acylation of benzyl acrylates with acid chlorides in N,N-dimethylformamide. []
Q6: Can you elaborate on the use of this compound in polymerization reactions?
A6: this compound is a commonly used monomer in various polymerization techniques:
- Free Radical Polymerization: this compound readily undergoes free radical polymerization, and its copolymerization behavior with other monomers like styrene and vinyl acetate has been extensively studied. [, , , , , , ]
- RAFT Polymerization: this compound is utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. Studies have focused on regioselectivity and the formation of dead dormant species during RAFT polymerization of this compound. []
- Dispersion Polymerization: this compound can be polymerized via RAFT dispersion polymerization in alkanes, leading to the formation of self-assembled nanoparticles. []
- Frontal Polymerization: Studies explore the use of this compound in frontal polymerization, a technique where a localized reaction zone propagates through an unstirred medium. [, ]
Q7: Have computational methods been applied to study reactions involving this compound?
A7: Yes, computational chemistry plays a crucial role in understanding reaction mechanisms and selectivity:
- Transition State Analysis: Density Functional Theory (DFT) calculations are employed to study transition states and identify key interactions influencing enantioselectivity in Brønsted base-catalyzed Michael additions of this compound. []
Q8: How does modifying the benzyl group in this compound affect its reactivity?
A8: While specific SAR studies on this compound modifications are limited in the provided research, it's known that altering the electronic and steric properties of the benzyl group can impact reactivity:
- Polymerization: The choice of acrylate monomer (e.g., this compound vs. methyl acrylate) significantly influences the thermal stability and degradation pathways of the resulting polymers. []
- Solubility: Introducing hydrophilic groups like hydroxyl groups through copolymerization can enhance the water solubility of this compound-based polymers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

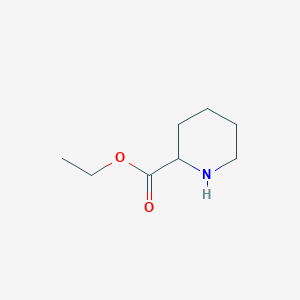
![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)
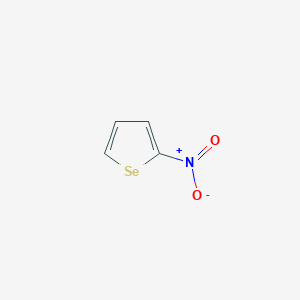
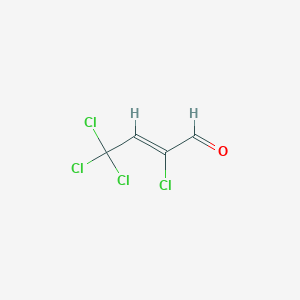

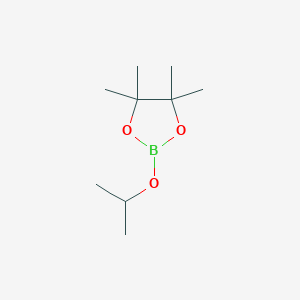


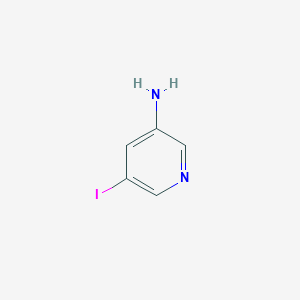
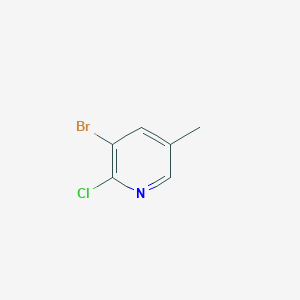
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)

